2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

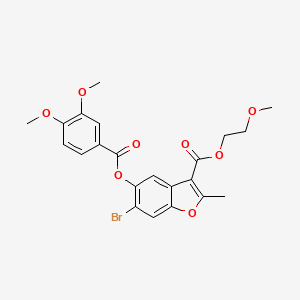

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its structure includes:

- A 6-bromo substituent on the benzofuran core, which enhances electrophilic reactivity and may influence biological activity.

- A 3,4-dimethoxybenzoyloxy group at the C5 position, contributing steric bulk and electronic effects.

This compound is part of a broader class of halogenated benzofurans studied for their pharmacological properties, including cytotoxicity and antimicrobial activity .

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO8/c1-12-20(22(25)29-8-7-26-2)14-10-18(15(23)11-17(14)30-12)31-21(24)13-5-6-16(27-3)19(9-13)28-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSKDEZMDMMBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methoxyethanol in the presence of a catalyst such as sulfuric acid.

Benzoylation: The 3,4-dimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation

Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Formation of the corresponding hydrogen-substituted compound

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Halogenation Patterns

- Bromine at C6: Present in the target compound and analogs like Compound III and ethyl 6-bromo derivatives . Bromine increases molecular weight and may reduce cytotoxicity compared to non-halogenated precursors .

- Bromine at C5 : Seen in Compound 4, which exhibits cytotoxic activity, suggesting position-specific effects on bioactivity .

Ester Group Variations

Aryloxy Substitutions

- 3,4-Dimethoxybenzoyloxy (Target) vs.

Pharmacological Insights

- Cytotoxicity : Brominated benzofurans like Compound 4 show activity against cancer cells, but bromination may reduce potency compared to precursors .

- Antimicrobial Potential: Derivatives with aminoalkyl side chains (e.g., Compound 5 in ) exhibit antifungal activity, suggesting that the target compound’s 3,4-dimethoxybenzoyloxy group could be optimized for similar applications .

Biological Activity

2-Methoxyethyl 6-bromo-5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. Its complex structure, characterized by multiple functional groups, suggests various mechanisms of action that may be explored for therapeutic applications.

- Molecular Formula : C22H21BrO8

- Molecular Weight : 493.31 g/mol

- CAS Number : 384360-93-4

- Density : Predicted at 1.359 g/cm³

- LogP : 3.3524 (indicating moderate lipophilicity)

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its inhibitory effects on specific enzymes and its potential as an anti-tuberculosis agent. The following sections summarize key findings from various studies.

Enzyme Inhibition

A recent study investigated the compound's ability to inhibit the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound exhibited a significant inhibitory concentration (IC50) against Pks13, demonstrating its potential as a lead compound in tuberculosis treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays indicated that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Studies

- Inhibitory Effects on Tuberculosis :

- Structure-Activity Relationship (SAR) :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.